
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde
structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-(Benzyloxy)-5-(tert-

butyl)benzaldehyde

Cat. No.: B3029817 Get Quote

An In-Depth Technical Guide to 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde: Synthesis,

Structure, and Applications

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Benzyloxy)-5-(tert-
butyl)benzaldehyde, a key organic intermediate. We will delve into its structural

characteristics, detailed synthetic pathways with mechanistic insights, and its applications in

advanced chemical synthesis. This document is intended for researchers, chemists, and

professionals in drug development and materials science who require a deep understanding of

this versatile molecule.

Introduction and Molecular Overview
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is a polysubstituted aromatic aldehyde. Its

structure is characterized by three key functional groups attached to a benzene ring:

An aldehyde group (-CHO), which is a versatile handle for a wide array of chemical

transformations.

A bulky tert-butyl group (-(CH₃)₃), which imparts significant steric hindrance and increases

lipophilicity. This group often directs reactions to specific positions on the aromatic ring.
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A benzyloxy group (-OCH₂C₆H₅), which serves as a protecting group for the phenolic

hydroxyl group. This protection is crucial in multi-step syntheses, allowing for selective

reactions at the aldehyde functionality without interference from the acidic phenol proton.

The strategic placement of these groups makes it a valuable building block in the synthesis of

complex molecules, including ligands for catalysis, pharmaceutical intermediates, and

molecular sensors.

Property Value

Molecular Formula C₁₈H₂₀O₂[1]

Molecular Weight 268.35 g/mol [1]

CAS Number 796047-09-1[1]

Appearance Typically a solid or oil

SMILES

CC(C)

(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O[

1]

IUPAC Name 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Strategic Synthesis Pathway
The synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is a well-established two-step

process. The logic behind this strategy is to first introduce the aldehyde group onto a

commercially available phenol and then protect the resulting hydroxyl group to enable further,

selective chemistry.

4-tert-Butylphenol 5-tert-Butyl-2-hydroxybenzaldehyde

 Ortho-Formylation
(Duff or Reimer-Tiemann Reaction) 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

 Benzyl Protection
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Caption: Overall synthetic workflow for 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde.
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Step 1: Ortho-Formylation of 4-tert-butylphenol
The initial step involves the regioselective formylation of 4-tert-butylphenol to produce the key

intermediate, 5-tert-butyl-2-hydroxybenzaldehyde. The electron-donating hydroxyl group

activates the aromatic ring, directing the incoming electrophile primarily to the ortho position.

The bulky tert-butyl group at the para position further ensures high regioselectivity. Two

classical methods are predominantly employed for this transformation: the Duff reaction and

the Reimer-Tiemann reaction.

Method A: The Duff Reaction (Preferred for Yield and Simplicity)

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic

medium, such as trifluoroacetic acid or glycerol.[2][3] This method is often favored for its

operational simplicity and moderate to good yields for electron-rich phenols.[3]

Reaction Mechanism: The reaction proceeds through the generation of an electrophilic iminium

ion from protonated HMTA. This electrophile then attacks the electron-rich ortho position of the

phenol. A series of steps, including an intramolecular redox reaction and subsequent acid

hydrolysis, converts the initial adduct into the final aldehyde.[2][4]
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Caption: Simplified mechanism of the Duff reaction for ortho-formylation.

Experimental Protocol (Duff Reaction):

Under a nitrogen atmosphere, dissolve 4-tert-butylphenol (1.0 eq.) and

hexamethylenetetramine (2.0 eq.) in anhydrous trifluoroacetic acid.[5][6]

Heat the reaction mixture to reflux (approximately 80°C) for 24 hours.[5][6]

Cool the mixture and slowly pour it into a 4 M hydrochloric acid solution (aq.) with stirring.[5]

Extract the product with dichloromethane (2x).[5]

Combine the organic layers, wash with 4 M HCl and then with deionized water, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
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Purify the crude product via silica gel column chromatography to yield 5-tert-butyl-2-

hydroxybenzaldehyde as a yellow oil or solid.[5][7]

Method B: The Reimer-Tiemann Reaction

An alternative, though often lower-yielding, method is the Reimer-Tiemann reaction. This

reaction uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to formylate phenols.[8][9]

The active electrophile in this case is dichlorocarbene (:CCl₂), generated in situ.[10][11][12]

Reaction Mechanism: The strong base deprotonates both the phenol to form the more

nucleophilic phenoxide and the chloroform to generate the dichlorocarbene. The electron-rich

phenoxide ring attacks the dichlorocarbene, preferentially at the ortho position. Subsequent

hydrolysis of the dichloromethyl group under basic conditions yields the aldehyde.[8][11]

Step 2: Benzyl Protection via Williamson Ether
Synthesis
With the hydroxyl group correctly positioned ortho to the new aldehyde, the next step is to

protect it. The benzyl group is an ideal choice as it is stable under a wide range of conditions

but can be easily removed later by catalytic hydrogenolysis.[13] The Williamson ether synthesis

is the classic and most efficient method for this transformation.[14][15]

Reaction Mechanism (Sₙ2): This reaction proceeds via a bimolecular nucleophilic substitution

(Sₙ2) mechanism.[14][16] First, a base deprotonates the phenolic hydroxyl group of 5-tert-

butyl-2-hydroxybenzaldehyde to form a nucleophilic phenoxide ion. This phenoxide then acts

as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide (or chloride) in

a backside attack, displacing the bromide ion and forming the ether linkage.[14][17] The use of

a primary halide like benzyl bromide is crucial, as secondary or tertiary halides would lead to

competing elimination reactions.[16][18]
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Caption: Mechanism of the Williamson Ether Synthesis for benzyl protection.

Experimental Protocol (Williamson Ether Synthesis):

Dissolve 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent like acetone

or DMF.[19]

Add a mild base such as anhydrous potassium carbonate (K₂CO₃, ~1.5-2.0 eq.).[19] The

base should be strong enough to deprotonate the phenol but not cause other side reactions.

Add benzyl bromide (BnBr, ~1.1 eq.) to the mixture.[13][20][21] Benzyl chloride can also be

used, but bromide is more reactive.[19]

Heat the reaction mixture to reflux and stir until TLC analysis indicates the consumption of

the starting material.

After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry

over anhydrous sodium sulfate, and concentrate.
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The final product, 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde, can be purified by column

chromatography or recrystallization if necessary.

Spectroscopic Characterization
While physical spectra are not provided, the structure of 2-(Benzyloxy)-5-(tert-
butyl)benzaldehyde allows for the confident prediction of key spectroscopic features.

¹H NMR:

Aldehyde Proton (-CHO): A sharp singlet around δ 9.8-10.5 ppm.

Aromatic Protons: Signals for the disubstituted ring (3H) and the monosubstituted benzyl

ring (5H) would appear in the δ 6.9-7.8 ppm region with characteristic splitting patterns.

Benzyloxy Methylene Protons (-OCH₂-): A sharp singlet around δ 5.1 ppm, integrating to

2H.

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately δ 1.3 ppm, integrating to

9H.[7]

¹³C NMR:

Aldehyde Carbonyl: A signal in the δ 190-192 ppm range.

Aromatic Carbons: Multiple signals between δ 110-160 ppm.

Benzyloxy Methylene Carbon: A signal around δ 70 ppm.

tert-Butyl Carbons: Two signals, one for the quaternary carbon (~34 ppm) and one for the

methyl carbons (~31 ppm).[7]

Infrared (IR) Spectroscopy:

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

C-O-C Stretch (Ether): A distinct absorption in the 1200-1250 cm⁻¹ region.
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Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

sp² C-H Stretches: Signals just above 3000 cm⁻¹.

sp³ C-H Stretches: Signals just below 3000 cm⁻¹.

Applications in Research and Development
The primary utility of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde lies in its role as a protected

synthetic intermediate. The precursor, 5-tert-butyl-2-hydroxybenzaldehyde, is known to be used

in the synthesis of Schiff base ligands, antitumor agents, and various complexes.[5]

By protecting the hydroxyl group, the aldehyde becomes available for a host of

transformations, such as:

Wittig reactions to form substituted styrenes.

Reductive amination to synthesize complex secondary and tertiary amines.

Grignard or organolithium additions to create secondary alcohols.

Condensation reactions to build larger molecular scaffolds.

After these transformations are complete, the benzyl protecting group can be cleanly removed

via catalytic hydrogenolysis (H₂/Pd-C) to reveal the free phenol, which can then be used for

further functionalization, such as forming metal complexes or participating in other coupling

reactions.

Safety and Handling
As with all laboratory chemicals, 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde and its synthetic

precursors should be handled with care in a well-ventilated fume hood.

Hazards: The compound is classified as an irritant. It may cause skin, eye, and respiratory

irritation.[22] Ingestion may be harmful.[1]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

chemical-resistant gloves, and a lab coat.[22][23]
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Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[22][23]

Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place away from light and air.[23]

[24] Inert atmosphere storage is recommended.[1]

Reagents: The synthesis involves hazardous materials. Benzyl bromide is a strong

lachrymator and irritant.[21] Trifluoroacetic acid is highly corrosive. Chloroform is a

suspected carcinogen.[25] Always consult the Safety Data Sheet (SDS) for each reagent

before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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